5(4H)-Thebenidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5(4H)-Thebenidinone is a heterocyclic compound that belongs to the class of oxazolones It is characterized by a five-membered ring containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5(4H)-Thebenidinone typically involves the cyclodehydration of appropriate precursors. One common method is the Erlenmeyer-Plochl reaction, which involves the condensation of an aldehyde with hippuric acid in the presence of acetic anhydride and an acetate catalyst . Another method involves the use of zinc oxide nanoparticles as a catalyst for the three-component cyclocondensation of aryl aldehydes, hydroxylamine hydrochloride, and β-dicarbonyls .
Industrial Production Methods: Industrial production of this compound often employs scalable and cost-effective methods. The use of green chemistry principles, such as the avoidance of organic solvents and the use of recyclable catalysts like zinc oxide nanoparticles, is emphasized to ensure environmentally friendly production .
Chemical Reactions Analysis
Types of Reactions: 5(4H)-Thebenidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoles.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the oxazolone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Oxazoles and related heterocycles.
Reduction: Amino derivatives.
Substitution: Halogenated and nitrated oxazolones.
Scientific Research Applications
5(4H)-Thebenidinone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds and amino acids.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 5(4H)-Thebenidinone involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It can also modulate receptor activity by interacting with receptor proteins, leading to changes in cellular signaling pathways .
Comparison with Similar Compounds
Oxazol-5(4H)-one: Shares a similar structure but differs in the substitution pattern on the ring.
Isoxazol-5(4H)-one: Contains an additional nitrogen atom in the ring, leading to different chemical properties.
Imidazol-4-one: Another heterocyclic compound with a similar ring structure but different reactivity.
Uniqueness: 5(4H)-Thebenidinone is unique due to its specific substitution pattern and the presence of both nitrogen and oxygen in the ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
64884-40-8 |
---|---|
Molecular Formula |
C15H9NO |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
4H-benzo[lmn]phenanthridin-5-one |
InChI |
InChI=1S/C15H9NO/c17-15-11-5-1-3-9-7-8-10-4-2-6-12(16-15)14(10)13(9)11/h1-8H,(H,16,17) |
InChI Key |
DZFROCAXLIJHAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)NC4=CC=CC(=C43)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.